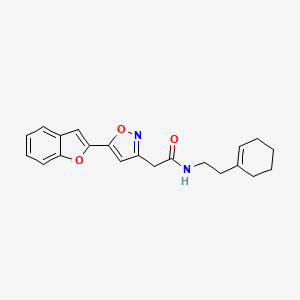

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a heterocyclic compound featuring a benzofuran-isoxazole core linked to a cyclohexenylethyl-substituted acetamide. The isoxazole moiety enhances metabolic stability and binding affinity in medicinal chemistry, while the cyclohexenylethyl group may influence lipophilicity and bioavailability.

Properties

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-21(22-11-10-15-6-2-1-3-7-15)14-17-13-20(26-23-17)19-12-16-8-4-5-9-18(16)25-19/h4-6,8-9,12-13H,1-3,7,10-11,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJPVRDGZPPOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 352.43 g/mol. The structure includes a benzofuran moiety, an isoxazole ring, and a cyclohexene substituent, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 μg/mL |

| S. aureus | 4 μg/mL | |

| Bacillus subtilis | 16 μg/mL |

The compound demonstrated effective inhibition of bacterial growth, particularly against S. aureus, with an MIC of 4 μg/mL, indicating its potential as an antimicrobial agent.

Anticancer Activity

Additionally, studies have shown that benzofuran derivatives can exhibit anticancer properties. The compound's structural components may interact with cellular pathways involved in cancer cell proliferation.

Case Study: Anticancer Evaluation

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis at concentrations above 10 μM. The mechanism appears to involve the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its unique structural features:

- Benzofuran Moiety : Known for its role in enhancing antimicrobial activity.

- Isoxazole Ring : Contributes to the compound's ability to interact with biological targets.

- Cyclohexene Substituent : Influences lipophilicity and cellular uptake.

Research indicates that modifications to these structural components can significantly alter the biological activity, underscoring the importance of SAR studies in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate aldehydes and hydrazones.

- Coupling Reaction : The benzofuran derivative is then coupled with cyclohexene-acetamide derivatives under specific conditions to yield the target compound.

Comparison with Similar Compounds

Benzofuran-Oxadiazole Derivatives

Compounds such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) replace the isoxazole with an oxadiazole ring. These derivatives exhibit potent antimicrobial activity, with oxadiazole contributing to enhanced electron-withdrawing effects and metabolic stability . The substitution of oxadiazole for isoxazole may alter binding interactions in enzyme systems, such as laccase catalysis.

Benzoisoxazole-Acetamide Analogs

2-(Benzo[d]isoxazol-3-yl)-N-(complex aryl/heteroaryl ethyl)acetamide (198) shares the acetamide linkage but incorporates a benzoisoxazole core. This compound, synthesized via coupling with acetic acid derivatives, demonstrates the versatility of acetamide-functionalized heterocycles in targeting enzymes or receptors .

Substituent Modifications

Cyclohexyl vs. Cyclohexenylethyl Groups

The cyclohexenyl moiety may enhance interactions with hydrophobic binding pockets in biological targets.

Aromatic and Halogen Substituents

In 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-cyclohexylacetamide , a chloro substituent on the benzoxazole ring improves electrophilicity and binding to targets like kinases or proteases . Similarly, 2a and 2b feature chlorophenyl and methoxyphenyl groups, which modulate electronic properties and solubility .

Antimicrobial Activity

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.